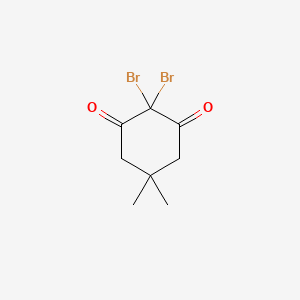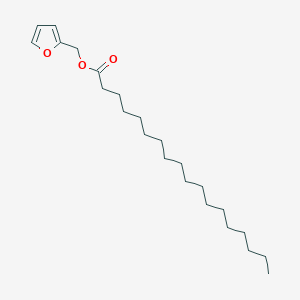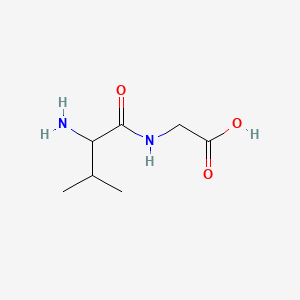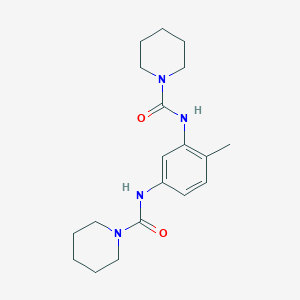
2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula C8H10Br2O2 and a molecular weight of 297.976 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a cyclohexane ring with two methyl groups at the 5-position. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione typically involves the bromination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction is carried out by adding bromine to a solution of 5,5-dimethyl-1,3-cyclohexanedione in an appropriate solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds with the formation of the dibromo compound as the major product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions to achieve oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-hydroxy-5,5-dimethylcyclohexane-1,3-dione or 2-amino-5,5-dimethylcyclohexane-1,3-dione can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds with higher oxidation states, such as carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions . The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Another brominated compound with similar reactivity but different structural features.
5,5-Dimethyl-1,3-cyclohexanedione: The non-brominated parent compound, which lacks the reactivity associated with the bromine atoms.
Uniqueness: 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs . This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVLTURDATWEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410583 |
Source


|
| Record name | 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21428-65-9 |
Source


|
| Record name | 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)



